Cas no 2171593-36-3 (3-(1-Amino-3-methylbutyl)oxan-3-ol)

3-(1-Amino-3-methylbutyl)oxan-3-ol is a chiral amino alcohol derivative with a tetrahydropyran (oxane) core structure. Its key features include a stereogenic center at the amino-bearing carbon, which makes it valuable for asymmetric synthesis and catalysis. The presence of both hydroxyl and primary amine functional groups enhances its versatility as a bifunctional building block in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The isobutyl side chain contributes to steric bulk, influencing selectivity in reactions. This compound is typically handled under inert conditions due to the reactivity of the amine group. Its structural properties make it useful for ligand design and chiral auxiliary applications.
3-(1-Amino-3-methylbutyl)oxan-3-ol structure
2171593-36-3 structure
Product Name:3-(1-Amino-3-methylbutyl)oxan-3-ol
CAS No:2171593-36-3
MF:C10H21NO2
MW:187.27924323082
CID:5565600
PubChem ID:165593834
Update Time:2025-10-22

3-(1-Amino-3-methylbutyl)oxan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2171593-36-3
    • 3-(1-amino-3-methylbutyl)oxan-3-ol
    • EN300-1651454
    • 3-(1-Amino-3-methylbutyl)oxan-3-ol
    • Inchi: 1S/C10H21NO2/c1-8(2)6-9(11)10(12)4-3-5-13-7-10/h8-9,12H,3-7,11H2,1-2H3
    • InChI Key: FXNAWHBUNMXPOT-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)(C(CC(C)C)N)O

Computed Properties

  • Exact Mass: 187.157228913g/mol
  • Monoisotopic Mass: 187.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55.5Ų

3-(1-Amino-3-methylbutyl)oxan-3-ol Pricemore >>

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Additional information on 3-(1-Amino-3-methylbutyl)oxan-3-ol

Professional Introduction to Compound with CAS No. 2171593-36-3 and Product Name: 3-(1-Amino-3-methylbutyl)oxan-3-ol

The compound with the CAS number 2171593-36-3 and the product name 3-(1-Amino-3-methylbutyl)oxan-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and medicinal chemistry. The molecular structure of 3-(1-Amino-3-methylbutyl)oxan-3-ol consists of an oxane ring substituted with a 1-amino-3-methylbutyl group, which contributes to its distinctive chemical properties and reactivity.

Recent research in the field of medicinal chemistry has highlighted the importance of structural diversity in the development of novel therapeutic agents. The presence of both an amino group and an oxane ring in 3-(1-Amino-3-methylbutyl)oxan-3-ol makes it a versatile intermediate for synthesizing various pharmacologically active molecules. The oxane ring, a six-membered heterocyclic compound containing oxygen, is known for its stability and ability to mimic the flexibility of natural biomolecules. This characteristic makes it an attractive scaffold for designing new drugs that can interact effectively with biological targets.

In particular, the 1-amino-3-methylbutyl group attached to the oxane ring introduces a degree of chirality and functionality that can be exploited for fine-tuning the pharmacokinetic and pharmacodynamic properties of derived compounds. This structural motif has been explored in several recent studies aimed at developing new antibiotics, anti-inflammatory agents, and central nervous system (CNS) drugs. The ability to modify this compound at multiple positions allows for the creation of a diverse library of derivatives with tailored biological activities.

One of the most compelling aspects of 3-(1-Amino-3-methylbutyl)oxan-3-ol is its potential as a precursor for synthesizing small molecule inhibitors targeting various disease pathways. For instance, researchers have utilized similar structural scaffolds to develop inhibitors of enzymes involved in cancer metabolism and inflammation. The oxane ring's ability to form hydrogen bonds and its compatibility with different functional groups make it an ideal candidate for drug design. Additionally, the amino group provides a site for further derivatization, enabling chemists to introduce various pharmacophores that enhance binding affinity and selectivity.

The synthesis of 3-(1-Amino-3-methylbutyl)oxan-3-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product. The use of modern spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry (MS) is crucial for confirming the structural integrity of the compound. These analytical techniques provide detailed insights into the molecular structure, helping researchers refine their synthetic routes.

Recent breakthroughs in computational chemistry have further accelerated the development of novel compounds like 3-(1-Amino-3-methylbutyl)oxan-3-ol. Molecular modeling software allows researchers to predict the biological activity of potential drug candidates before they are synthesized in the lab. This approach not only saves time but also reduces costs associated with experimental trials. By integrating experimental data with computational predictions, scientists can design more efficient synthetic strategies and prioritize promising candidates for further investigation.

The pharmaceutical industry has shown significant interest in developing drugs based on oxane derivatives due to their favorable pharmacokinetic profiles. 3-(1-Amino-3-methylbutyl)oxan-3-ol is no exception, as it exhibits properties that make it suitable for oral administration and systemic distribution. Its solubility characteristics are particularly noteworthy, as many drug candidates fail in clinical trials due to poor solubility issues. By optimizing the structure of this compound, researchers aim to enhance its bioavailability while maintaining its therapeutic efficacy.

In conclusion, 3-(1-Amino-3-methylbutyl)oxan-3-ol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it an attractive scaffold for developing new drugs targeting various diseases. As research in medicinal chemistry continues to evolve, compounds like this one are likely to play a crucial role in advancing therapeutic treatments and improving patient outcomes.

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